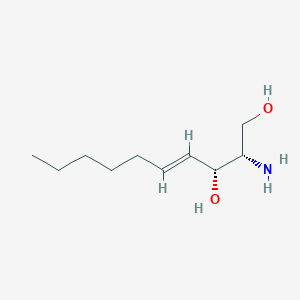

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of molecules similar to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol," particularly those involving chiral 1,2-amino alcohols and 1,2-diols, has been significantly advanced through direct asymmetric synthesis methods. Organocatalytic reactions have been employed to achieve high enantiomeric enrichment of anti-1,2-amino alcohols and syn-1,2-diols, utilizing primary amine-containing amino acids as catalysts. These methods offer practical, efficient routes for synthesizing structurally complex and biologically relevant molecules (Ramasastry et al., 2007).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of related compounds have been thoroughly investigated, revealing detailed insights into their structural characteristics. For instance, novel compounds synthesized through slow evaporation techniques have been characterized using XRD, FTIR, NMR, and UV–Vis spectra alongside DFT computations. These studies not only provide a deep understanding of the molecular structure but also evaluate the compound's electronic properties and potential nonlinear optical (NLO) behavior (Pavitha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" and its analogs often involve complex transformations, including cycloadditions, which are crucial for synthesizing various bioactive molecules. Enantioselective cycloaddition reactions have expanded to incorporate reactive olefinic components, enabling the synthesis of chiral 1,2-amino alcohols, 1,2-diamines, and β-amino acids with high yields and enantioselectivity. Such reactions underline the versatility and synthetic utility of these compounds in organic synthesis (Reddy et al., 2017).

Physical Properties Analysis

The physical properties of compounds related to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" have been explored through various studies, focusing on their crystalline structure, protolytic properties, and alkylating activities. These investigations provide valuable information on the stability, solubility, and reactivity of such compounds, contributing to their application in further chemical syntheses and potential industrial applications (Budzisz et al., 2005).

属性

IUPAC Name |

(E,2S,3R)-2-aminodec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOJQHSJYZATL-LOSXEJPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476457 |

Source

|

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Amino-4-decene-1,3-diol | |

CAS RN |

235431-59-1 |

Source

|

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)